(R)-Topotecan - 1797985-73-9

(R)-Topotecan

Catalog Number: EVT-1487146
CAS Number: 1797985-73-9
Molecular Formula: C₂₃H₂₃N₃O₅
Molecular Weight: 421.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Topotecan is a semi-synthetic, water-soluble derivative of camptothecin, a naturally occurring alkaloid extract from the Chinese tree Camptotheca acuminate. [] Topotecan is classified as a topoisomerase I inhibitor, a class of anticancer agents that interfere with the action of topoisomerase I, an enzyme crucial for DNA replication. [, , ] In scientific research, Topotecan serves as a valuable tool to investigate mechanisms of DNA replication, explore drug resistance in cancer cells, and develop novel therapeutic strategies for various cancers. [, , , , , , ]

Amrubicin

Compound Description: Amrubicin is a third-generation anthracycline and a potent topoisomerase II inhibitor. It has shown promising activity in small-cell lung cancer (SCLC) in phase II trials. [, ]

Relevance: While both are topoisomerase inhibitors used in SCLC treatment, Amrubicin targets topoisomerase II, whereas (R)-Topotecan targets topoisomerase I. [, ] They are grouped in the same therapeutic class due to their shared mechanism of action - interfering with DNA replication by inhibiting different topoisomerase enzymes.

Epirubicin

Compound Description: Epirubicin is an anthracycline drug, commonly used in breast cancer chemotherapy. It functions as a topoisomerase II inhibitor, disrupting DNA replication in cancer cells. []

Pazopanib

Compound Description: Pazopanib is an antiangiogenic tyrosine kinase inhibitor (TKI), functioning by blocking the formation of new blood vessels that supply tumors. This action limits tumor growth and spread. [, , ]

Simvastatin

Compound Description: Simvastatin, a member of the statin drug class, is primarily used to lower cholesterol levels. Preclinical studies suggest its potential in inhibiting tumor proliferation, angiogenesis, and restoring apoptosis in pediatric solid tumor models. []

Relevance: Simvastatin is not structurally related to (R)-Topotecan and functions via a different mechanism. It was investigated in a phase I trial in combination with (R)-Topotecan and cyclophosphamide for potential synergistic effects in pediatric solid and CNS tumors. []

Lorlatinib

Compound Description: Lorlatinib is a macrocyclic ATP-competitive anaplastic lymphoma kinase (ALK) inhibitor that has shown potent activity against neuroblastoma. []

Veliparib

Compound Description: Veliparib is a poly (ADP-ribose) polymerase (PARP) inhibitor that interferes with DNA repair mechanisms in cancer cells, enhancing the cytotoxic effects of chemotherapy. []

Relevance: Although not structurally related to (R)-Topotecan, Veliparib has been investigated in combination with (R)-Topotecan and carboplatin for acute leukemias and aggressive myeloproliferative neoplasms. The rationale for this combination lies in Veliparib's ability to enhance the cytotoxic effects of DNA-damaging agents like (R)-Topotecan. []

Nutlin-3

Compound Description: Nutlin-3 is a small molecule inhibitor that specifically targets the interaction between MDM2 and p53, thereby activating the p53 pathway and promoting apoptosis in cancer cells. []

Lapatinib

Compound Description: Lapatinib is a dual epidermal growth factor receptor (EGFR)/HER2 inhibitor that disrupts downstream signaling pathways involved in tumor cell growth and survival. []

Vismodegib

Compound Description: Vismodegib is a hedgehog pathway inhibitor, targeting the hedgehog signaling pathway implicated in cell growth, proliferation, and survival, frequently dysregulated in various cancers. []

Relevance: Vismodegib is not structurally similar to (R)-Topotecan but was found to be highly effective in enhancing (R)-Topotecan-induced antineuroblastoma effects in preclinical models. []

Overview

(R)-Topotecan is a potent antineoplastic agent derived from camptothecin, primarily used in the treatment of various cancers, including ovarian and small cell lung cancer. This compound is classified as a topoisomerase I inhibitor, which interferes with DNA replication and transcription, leading to cell death. The compound's efficacy is attributed to its ability to stabilize the topoisomerase I-DNA complex, preventing the religation of DNA strands during replication.

Source and Classification

(R)-Topotecan is synthesized from 10-hydroxycamptothecin, a natural alkaloid originally isolated from the Chinese tree Camptotheca acuminata. It is classified under the category of alkaloids and specifically as a camptothecin derivative. The compound is marketed under the trade name HYCAMTIN and has been approved for clinical use as a chemotherapy drug.

Synthesis Analysis

Methods and Technical Details

The conventional synthesis of (R)-Topotecan involves a Mannich reaction where an iminium salt reacts with 10-hydroxycamptothecin. Key steps in the synthesis include:

  1. Formation of Iminium Salt: An iminium salt, typically N,N-dimethylmethyleneiminium chloride or iodide, is prepared.
  2. Reaction Conditions: The reaction is carried out in an organic solvent such as a mixture of dichloromethane and isopropanol under anhydrous conditions, often facilitated by triethylamine as a base.
  3. Salt Formation: The resulting product undergoes further reaction with hydrochloric acid to form (R)-Topotecan hydrochloride, ensuring that the final product is substantially free of impurities such as hydroxymethyl derivatives .

Technical Details

  • Temperature: The reactions are typically conducted at temperatures between 20°C to 35°C.
  • Purity Control: The synthesis aims for a purity level where hydroxymethyl impurities are less than 0.10% by weight .
Molecular Structure Analysis

Structure and Data

(R)-Topotecan has a complex molecular structure characterized by multiple functional groups. Its chemical formula is C23H23N3O3C_{23}H_{23}N_{3}O_{3} with a molecular weight of approximately 421.45 g/mol.

  • Structural Features: The molecule contains a pyranoindolizinoquinoline core, with hydroxyl and dimethylamino groups contributing to its pharmacological activity.

Visualization

The three-dimensional structure can be analyzed using molecular modeling software to visualize interactions within biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

(R)-Topotecan participates in several key chemical reactions:

  1. Hydrolysis: In physiological conditions, (R)-Topotecan can undergo lactone ring opening, which reduces its cytotoxic activity.
  2. Reactivity with Topoisomerase I: The primary mechanism involves binding to topoisomerase I-DNA complexes, preventing DNA strand religation during replication.

These reactions highlight the importance of maintaining the lactone form for therapeutic efficacy.

Mechanism of Action

Process and Data

The mechanism of action of (R)-Topotecan involves:

  1. Inhibition of Topoisomerase I: By stabilizing the transient complex formed between topoisomerase I and DNA, (R)-Topotecan prevents the enzyme from re-ligating DNA strands after they have been cleaved.
  2. Cell Cycle Arrest: This inhibition leads to accumulation of DNA breaks during the S-phase of the cell cycle, ultimately triggering apoptosis in cancer cells.

Studies have shown that (R)-Topotecan effectively induces cell death in various cancer cell lines through this mechanism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: (R)-Topotecan hydrochloride typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: The compound is sensitive to light and moisture; therefore, it should be stored in airtight containers away from direct sunlight.
  • pH Sensitivity: Its solubility and stability can vary significantly with pH, making it crucial for formulation development.
Applications

Scientific Uses

(R)-Topotecan has several important applications in oncology:

  1. Chemotherapy: It is primarily used for treating ovarian cancer and small cell lung cancer.
  2. Research Tool: Beyond its therapeutic use, (R)-Topotecan serves as a model compound in research studies investigating topoisomerase inhibitors' mechanisms and effects on cancer cells.
  3. Drug Development: Ongoing research aims to develop novel derivatives or formulations that enhance its efficacy while reducing side effects associated with traditional chemotherapy agents .
Chemical and Physicochemical Properties of (R)-Topotecan

Structural Characterization and Stereospecificity

(R)-Topotecan (CAS 1797985-73-9) is the R-enantiomer of the topoisomerase I inhibitor topotecan. Its molecular formula is C₂₃H₂₃N₃O₅, with a molecular weight of 421.45 g/mol [1] [5]. The compound features a pentacyclic camptothecin scaffold with a chiral center at the C-20 position (R-configuration). Key structural elements include:

  • A quinoline subunit fused to an α-hydroxy-δ-lactone E-ring
  • A basic dimethylaminomethyl group at position 9
  • A hydroxyl group at position 10

Table 1: Key Structural Features of (R)-Topotecan

FeatureChemical GroupLocation
Chiral centerR-configurationC-20
Lactone ringα-hydroxy-δ-lactoneE-ring
Ionizable groupDimethylaminomethylPosition 9
Hydrogen-bond donorHydroxyl groupPosition 10

The stereochemistry at C-20 critically determines bioactivity. X-ray crystallography reveals that the S-enantiomer optimally binds the topoisomerase I-DNA complex through hydrogen bonding with Tyr426 and π-stacking interactions. In contrast, the R-configuration causes steric clashes with Phe361 and Tyr426 residues, reducing binding affinity by >10-fold [1] [9]. This stereospecificity renders (R)-topotecan pharmacologically inactive in clinical contexts, though it serves as a critical reference standard for enantiomeric purity testing in active pharmaceutical ingredients (APIs) of the therapeutic S-enantiomer [1].

pH-Dependent Hydrolysis and Stability Profiles

(R)-Topotecan exhibits pH-dependent hydrolysis of its labile lactone ring, significantly impacting its stability and chemical behavior:

Table 2: Hydrolysis Kinetics of (R)-Topotecan

pHPrimary SpeciesHalf-LifeEquilibrium (Lactone:Carboxylate)
<4Lactone>24 hours>95:5
5-6Both forms1-2 hours50:50
7.4CarboxylateMinutes5:95
>8CarboxylateSeconds<1:99

The hydrolysis mechanism involves:

  • Ring-opening: Nucleophilic attack of the lactone carbonyl by hydroxide ions, forming the carboxylate species
  • Reversibility: Carboxylate can reform lactone under acidic conditions, but equilibrium favors carboxylate at physiological pH [2]
  • Catalysis: Both specific acid (H⁺) and base (OH⁻) catalysis accelerate hydrolysis, with maximum stability observed at pH 4–4.5 [2] [6]

Liposomal encapsulation studies demonstrate that intravesicular pH ≤4 maintains >90% lactone integrity for over 48 hours. However, neutral pH conditions (7.4) cause rapid conversion to the carboxylate form within minutes [2]. This pH sensitivity necessitates strict control during purification and storage. Chromatographic separation of (R)-topotecan requires acidic mobile phases (pH 4.5–5.5) to prevent racemization, with stabilizing agents like tartaric acid used in pharmaceutical formulations [1].

Solubility and Formulation Challenges in Aqueous Matrices

(R)-Topotecan presents significant solubility challenges:

  • Lactone form: Poor aqueous solubility (<0.1 mg/mL) due to high crystallinity and hydrophobic planar structure
  • Carboxylate form: Higher solubility but pharmacologically inactive
  • pH dependence: Solubility increases exponentially above pH 6 due to ionization

Advanced formulation strategies have been explored to overcome these limitations:

  • Liposomal encapsulation: DSPC/mPEG-DSPE liposomes (95:5 ratio) with internal pH 4.0 enable high drug loading (50 μM) and maintain lactone stability. However, drug leakage occurs at physiological pH due to altered permeability of ionized species [2].
  • Polymeric nanoparticles: PLGA nanoparticles prepared via double emulsion solvent evaporation (drug:polymer ratio 1:12.65) achieve 60.9% encapsulation efficiency. Particle sizes of 243 nm facilitate sustained release over 7 days in physiological buffers [4].
  • Amorphous solid dispersions: Though not reported for (R)-topotecan specifically, HPMC- and PVP-based dispersions enhance solubility for similar camptothecins by inhibiting crystallization [8].
  • Nanocrystals: Bead milling and high-pressure homogenization produce sub-200 nm particles with increased surface area, though physical instability remains challenging [8].

These approaches address the compound's dual challenges: preserving the lactone moiety while enhancing apparent solubility. However, the carboxylate form's high albumin binding (28–32%) still limits free drug concentration in physiological systems [1].

Stereospecific Bioactivity and Resistance Implications

While pharmacologically inactive, (R)-topotecan provides critical insights into resistance mechanisms:

  • Mutant topoisomerase I binding: Enzymes with Asn722Ser mutations show >100-fold reduced affinity for S-topotecan but maintain similar binding for the R-enantiomer. This confirms Asn722's role in stereoselective recognition [9].
  • Altered enzyme dynamics: Phe361Ser mutants require water molecule burial to accommodate topotecan, explaining reduced drug binding efficiency [9].
  • Resistance correlation: Clinically identified mutations (Gly363Cys, Arg364His) cluster in the "Lips" domain, disrupting drug-induced stabilization of the topoisomerase I-DNA complex [9].

Table 3: Topoisomerase I Mutations and Impact on (R)- vs. (S)-Topotecan

MutationLocationImpact on (S)-TopotecanImpact on (R)-Topotecan
Asn722SerActive site>100-fold reduced affinityMinimal change
Phe361SerLips domain25-fold reduced affinity10-fold reduced affinity
Asp533GlyDrug contactComplete resistanceNo change
Gly363CysLips domain18-fold reduced affinityNot tested

These structural insights guide the design of non-camptothecin topoisomerase inhibitors that overcome resistance. Novel drug classes like indenoisoquinolines exploit different binding modes unaffected by common camptothecin-resistance mutations [6].

Analytical Characterization Techniques

Rigorous quality control of (R)-topotecan employs specialized analytical methods:

  • Chiral HPLC: Chiral Pak IA column (250 × 4.6 mm, 5 µm) with n-hexane:ethanol:DEA:AcOH (60:40:0.8:0.8) mobile phase resolves enantiomers (R-form RT=12.4 min, resolution >4.0) [1]
  • Validation parameters:
  • LOD: 0.5 µg/mL
  • LOQ: 2.5 µg/mL
  • Precision: 1.2–1.8% RSD
  • Linearity: R²=0.9998 (2.5–7.5 µg/mL) [1]
  • Spectroscopic identification: Characteristic UV λmax at 227 nm (quinoline) and 382 nm (lactone), with fluorescence excitation at 380 nm/emission at 560 nm for trace detection [1] [2]

Regulatory standards limit (R)-topotecan to ≤0.5% w/w in S-topotecan APIs, necessitating these sensitive methods. The instability of the lactone ring requires sample quenching with cold methanol/acetonitrile (2:1) during analysis to preserve stereochemical integrity [1] [2].

Table 4: Key Regulatory Specifications for (R)-Topotecan

ParameterSpecificationMethod
Enantiomeric purity≤0.5% in APIChiral HPLC
Lactone:carboxylate≥90:10 at releaseReverse-phase HPLC
Related substances≤1.0% eachGradient HPLC
Residual solventsMeet ICH Q3CGC

These analytical controls ensure the compound's reliable use as a pharmacopeial reference standard while providing insights into camptothecin biochemistry.

Properties

CAS Number

1797985-73-9

Product Name

(R)-Topotecan

IUPAC Name

(19R)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

Molecular Formula

C₂₃H₂₃N₃O₅

Molecular Weight

421.45

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m1/s1

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O

Synonyms

(4R)-10-[(Dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.